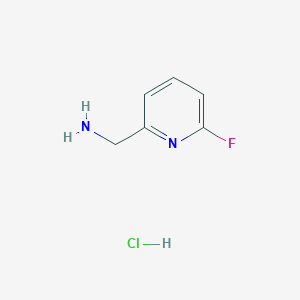

(6-Fluoropyridin-2-yl)methanamine hydrochloride

描述

(6-Fluoropyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative with a methanamine group at the 2-position and a fluorine substituent at the 6-position of the pyridine ring. Its molecular formula is C₆H₆ClFN₂, with a molecular weight of 160.58 g/mol. This compound is of interest in medicinal chemistry and material science, particularly as a building block for ligands or bioactive molecules .

属性

IUPAC Name |

(6-fluoropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKDGPFKCMEADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-08-2, 1423025-98-2 | |

| Record name | 2-Pyridinemethanamine, 6-fluoro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-fluoropyridin-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(6-Fluoropyridin-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound is a derivative of pyridine, characterized by the presence of a fluorine atom at the 6-position and a methanamine group. Its molecular formula is C6H7ClFN, and it typically exists as a hydrochloride salt, enhancing its solubility in aqueous solutions. The unique substitution pattern on the pyridine ring contributes to its distinctive chemical and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological molecules, including enzymes and receptors. The fluorine atom influences the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins. This interaction can modulate biochemical pathways, making it a candidate for drug development aimed at specific diseases.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer properties. The following table summarizes the biological activities reported for this compound and related compounds:

| Compound | Activity Type | EC50 (nM) | Notes |

|---|---|---|---|

| This compound | Antiparasitic | 80 | Effective against P. falciparum |

| Similar pyridine derivatives | Anticancer | <100 | Various cancer cell lines tested |

| Related compounds | Enzyme inhibition | Variable | Targeting specific kinases |

Case Studies

- Antiparasitic Activity : A study demonstrated that this compound showed an effective EC50 value of 80 nM against Plasmodium falciparum, indicating strong potential as an antiparasitic agent .

- Anticancer Properties : Research on structurally similar compounds revealed significant cytotoxic effects against various cancer cell lines, including MCF-7 and U-937. Compounds in this class have shown IC50 values comparable to established chemotherapeutics like doxorubicin .

- Enzyme Interactions : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. Preliminary results suggest that it may serve as a lead compound for developing new FGFR inhibitors, which are crucial in treating several malignancies .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been evaluated through various studies focusing on absorption, distribution, metabolism, and excretion (ADME). The following table presents key findings:

| Parameter | Value |

|---|---|

| HLM (% remaining) | 89% |

| MLM (% remaining) | 92% |

| Log D | 1.6 |

| PAMPA Papp (nms^-1) | 2 |

These results indicate favorable absorption characteristics, although further studies are needed to fully elucidate its bioavailability in vivo .

科学研究应用

Anticancer Potential

Research indicates that compounds similar to (6-Fluoropyridin-2-yl)methanamine hydrochloride may exhibit anticancer properties. The fluorine atom affects the electronic properties of the molecule, enhancing its binding affinity to specific biological targets, which is crucial for developing effective cancer therapies. Studies have shown that such compounds can interact with various biological molecules, suggesting their utility in drug discovery and development for cancer treatment .

Inhibitors of Protein Kinases

One significant application of this compound is its role as a building block in synthesizing protein kinase inhibitors. For instance, it has been utilized in the development of selective inhibitors targeting cyclin-dependent kinase 9 (CDK9), which plays a vital role in transcriptional regulation and has emerged as a promising target for anti-cancer therapies . The synthesis of these inhibitors often involves complex multi-step reactions where this compound serves as an essential intermediate.

Versatile Building Block

The compound serves as a versatile building block in synthetic organic chemistry due to its amine group and halogen substituents. It can participate in various reactions such as acylation, alkylation, and reductive amination. Additionally, the presence of fluorine allows for further functionalization through metal-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling . This versatility enables the creation of diverse chemical libraries for research purposes.

Synthesis of Complex Molecules

This compound is instrumental in synthesizing complex molecules that require specific structural features for biological activity. Its unique substitution pattern on the pyridine ring provides distinct chemical properties that facilitate the design of novel compounds with desired pharmacological profiles .

Enzyme Inhibition Studies

A study focusing on enzyme inhibition demonstrated that derivatives of this compound exhibited significant potency against specific targets, including kinases involved in cancer progression. The binding affinity was evaluated using thermal denaturation assays, revealing that modifications to the pyridine ring could enhance efficacy .

| Compound | Binding Affinity (ΔTm) | EC50 (nM) |

|---|---|---|

| Compound A | 15.7 K | 80 |

| Compound B | Higher than A | 180 |

This table summarizes findings from enzyme assays indicating the relative potency of different derivatives based on structural modifications.

Antiparasitic Activity

Another area of exploration has been the antiparasitic activity of related compounds. In vivo studies using mouse models have shown that specific derivatives can significantly reduce parasitemia, indicating potential applications in treating diseases like malaria .

| Compound | In Vivo Reduction (%) | Plasma Concentration (ng/mL) |

|---|---|---|

| Compound C | 51 | 1610 |

| Compound D | 18 | 621 |

These results highlight the therapeutic potential of this compound derivatives against parasitic infections.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares (6-Fluoropyridin-2-yl)methanamine hydrochloride with analogous pyridine-based methanamine derivatives, focusing on structural, physicochemical, and functional differences:

| Compound | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Reported Applications |

|---|---|---|---|---|---|

| This compound | F (6) | C₆H₆ClFN₂ | 160.58 | High electronegativity; enhanced metabolic stability; polar solubility (HCl salt) | Ligand synthesis, CNS-targeting intermediates |

| (6-Chloropyridin-2-yl)methanamine dihydrochloride | Cl (6) | C₆H₈Cl₃N₂ | 229.96 | Higher halogen bulk; reduced electronegativity; dihydrochloride salt | Catalytic intermediates, agrochemicals |

| (6-Methylpyridin-2-yl)methanamine hydrochloride | CH₃ (6) | C₇H₁₁ClN₂ | 170.63 | Increased lipophilicity; steric hindrance at 6-position | Material science, polymer additives |

| (6-Methoxypyridin-2-yl)methanamine hydrochloride | OCH₃ (6) | C₇H₉ClN₂O | 186.62 | Electron-donating group; potential hydrogen bonding sites | Pharmaceutical intermediates |

| (4-Fluoropyridin-2-yl)methanamine hydrochloride | F (4) | C₆H₆ClFN₂ | 160.58 | Altered electronic effects due to fluorine position; isomer-specific reactivity | Enzyme inhibitors, receptor modulators |

Structural and Electronic Differences

- Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity (3.98 vs. The dihydrochloride form of the chloro analog () increases solubility but adds molecular weight .

- Methyl vs. Methoxy : The methyl group () enhances lipophilicity (logP ~1.2), while the methoxy group () introduces hydrogen-bonding capacity, affecting bioavailability and target binding .

Physicochemical Properties

- Solubility : All compounds are hydrochloride salts, ensuring moderate-to-high aqueous solubility. The dihydrochloride form of the chloro derivative () may offer superior solubility in acidic media .

- Melting Points: Limited data are available, but thiazole-based analogs (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) show high melting points (~268°C, ), suggesting pyridine derivatives may follow similar trends .

准备方法

The preparation of (6-Fluoropyridin-2-yl)methanamine hydrochloride generally involves the functionalization of a fluorinated pyridine ring followed by introduction of the aminomethyl group. The key synthetic approaches include:

- Reductive amination of cyanohydrins

- Nucleophilic substitution and amination of pyridine derivatives

- Use of metal catalysts and boron hydride reducing agents

- Intermediate protection and deprotection steps

These methods have been optimized to improve yield, selectivity, and purity, often employing metal salts to scavenge toxic by-products such as cyanide ions.

Reductive Amination of Cyanohydrins

One prominent method involves reductive amination starting from cyanohydrin intermediates, which are converted into pyridin-2-yl-methylamine derivatives under mild conditions.

- The reaction typically occurs at room temperature in a basic medium using an organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

- Sodium cyanoborohydride (NaBH3CN) is the preferred hydride reducing agent due to its selectivity and mildness.

- Addition of iron(II) sulfate (FeSO4·7H2O) or other metal salts (copper or zinc salts) serves as scavengers for cyanide ions, preventing side reactions and improving safety and yield.

- The reaction medium is often diluted with dichloromethane and water, followed by phase separation and purification steps including decolorization with silica and activated charcoal.

This method is advantageous for its operational simplicity and environmental compatibility compared to classical amination routes.

Nucleophilic Substitution and Amination of Pyridine Derivatives

Another approach involves the conversion of fluorinated pyridine precursors through nucleophilic substitution reactions:

- Starting from 6-fluoropyridin-3-ol or related fluoropyridine derivatives, alkylation with halogenated alcohols (e.g., 3-bromo-1-propanol) in the presence of potassium carbonate under reflux conditions leads to functionalized intermediates.

- Subsequent transformations include palladium-catalyzed coupling reactions using Pd2(dba)3 and tricyclohexylphosphine ligands with boron reagents to install boronic acid functionalities, facilitating further functional group interconversions.

- Hydrolysis and acid-base extraction steps yield the aminomethylated pyridine derivatives, which can be converted to the hydrochloride salt by treatment with aqueous HCl in methanol.

These methods rely on robust organometallic catalysis and careful control of reaction conditions to achieve high yields and purity.

Protection and Deprotection Strategies

Due to the sensitivity of functional groups, protection of hydroxyl or amino groups is sometimes necessary:

- Esterification with para-toluenesulfonic acid derivatives to form esters as activated intermediates.

- Use of phthalimide derivatives for temporary protection of amines, allowing selective transformations.

- Deprotection steps typically involve acidic or basic hydrolysis to liberate the free amine.

These steps are critical for multi-step syntheses aiming to obtain this compound with minimal impurities.

Summary of Key Reaction Conditions and Yields

Research Findings and Comparative Analysis

- The reductive amination approach using sodium cyanoborohydride and iron(II) sulfate is well-documented for its efficiency and safety, providing a scalable route to this compound.

- Organometallic catalysis with palladium complexes enables selective functionalization of fluoropyridines, allowing access to diverse derivatives with high regioselectivity.

- Protection/deprotection strategies are essential in multi-step syntheses to prevent side reactions and improve overall yields.

- The choice of solvent, base, and reducing agent critically influences the reaction outcome, with mild conditions preferred to preserve the fluorine substituent and amine functionality.

常见问题

Q. What are the common synthetic routes for preparing (6-Fluoropyridin-2-yl)methanamine hydrochloride, and what critical reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves reductive amination of 6-fluoropyridine-2-carbaldehyde using ammonia or methylamine in the presence of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt. Key parameters include:

- Temperature : Controlled heating (40–60°C) to avoid side reactions.

- Reducing agent selection : NaBH₄ is milder and preferred for sensitive substrates.

- Stoichiometry : Excess amine source ensures complete conversion of the aldehyde.

Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted intermediates .

Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the pyridine ring substitution pattern and amine proton integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₆H₈ClFN₂).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for research use).

- X-ray Crystallography (if crystals are obtainable): Resolves 3D structure and confirms salt formation .

Q. How does the hydrochloride salt form enhance the compound’s stability and solubility, and what storage conditions are recommended?

Methodological Answer: The hydrochloride salt improves:

- Aqueous solubility : Critical for biological assays (e.g., IC₅₀ determinations).

- Stability : Reduces hygroscopicity and oxidation of the free amine.

Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How does the position of the fluorine substituent on the pyridine ring influence the compound’s reactivity and interaction with biological targets?

Methodological Answer: The 6-fluoro substituent:

- Electronic effects : Fluorine’s electronegativity withdraws electron density, polarizing the pyridine ring and altering pKa of the amine group.

- Steric effects : Minimal steric hindrance at position 6 allows for better binding to flat enzymatic pockets (e.g., kinases).

Comparative SAR : Replace fluorine with bromine () or morpholine () to study electronic vs. steric contributions. Use docking simulations to predict binding modes .

Q. What computational strategies can predict the binding affinity of this compound with potential enzyme targets?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Screen against targets like monoamine oxidases (MAOs) or G-protein-coupled receptors (GPCRs).

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in explicit solvent).

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for covalent inhibition studies .

Q. How can researchers resolve contradictions in reported synthetic yields when varying reaction conditions?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to optimize temperature, solvent (e.g., THF vs. MeOH), and reducing agent.

- In-line Analytics : Employ ReactIR or HPLC-MS to monitor reaction progress and identify byproducts (e.g., over-reduced intermediates).

- Impurity Profiling : Compare side products with analogs (e.g., ’s trifluoromethyl derivative) to trace contamination sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。